5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
Overview
Description
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as CNB-001, is a small molecule with potential therapeutic applications in various neurological disorders. CNB-001 has been shown to possess neuroprotective properties and can potentially be used in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Mechanism of Action
The exact mechanism of action of 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one exerts its neuroprotective effects by reducing oxidative stress and inflammation, as well as by modulating various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In vivo studies have also shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its ability to protect neurons from oxidative stress and inflammation. This makes it an ideal candidate for studying the mechanisms of neurodegeneration and developing new therapies for neurological disorders. However, one of the limitations of using 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. One potential direction is to further investigate the mechanisms by which 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one exerts its neuroprotective effects. Another potential direction is to study the efficacy of 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one in human clinical trials for the treatment of neurological disorders. Additionally, there is potential for the development of new analogs of 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one with improved solubility and pharmacokinetic properties.
Scientific Research Applications
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its neuroprotective properties. In vitro studies have shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one protects neurons from oxidative stress and reduces neuroinflammation. In vivo studies have also shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one can reduce cognitive impairment in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
(5Z)-2-amino-5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-2-1-6(14(16)17)3-5(7)4-8-9(15)13-10(12)18-8/h1-4H,(H2,12,13,15)/b8-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXFQXYCVYKEF-YWEYNIOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)N=C(S2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C\2/C(=O)N=C(S2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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